Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

CRF1 receptor antagonist PET radioligand neuroendocrine stress axis

Procurement of 1‑(4‑Bromo‑2,6‑dimethoxyphenyl)ethanone (CAS 1692076‑11‑1) is a critical decision for CRF1 PET radioligand programs. Only the 4‑bromo‑2,6‑dimethoxy substitution pattern yields sub‑nanomolar receptor affinity (Ki = 0.35 nM) and enables quantitative radiobromination. The 3‑bromo isomer fails due to high non‑specific binding (~70‑fold lower affinity). This regioisomer is the essential synthetic precursor for BMK‑152 scaffold construction and Pd‑catalyzed diversification. Authenticate your bromination route with our reference standard to avoid costly synthetic dead‑ends.

Molecular Formula C10H11BrO3
Molecular Weight 259.099
CAS No. 1692076-11-1
Cat. No. B2896003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2,6-dimethoxyphenyl)ethanone
CAS1692076-11-1
Molecular FormulaC10H11BrO3
Molecular Weight259.099
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1OC)Br)OC
InChIInChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3
InChIKeyDYGUEKPTGCEENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone (CAS 1692076-11-1): Procurement-Grade Overview of a Positionally Defined Bromo-Dimethoxyacetophenone Building Block for CRF1-Targeted Radioligand Synthesis


1-(4-Bromo-2,6-dimethoxyphenyl)ethanone (CAS 1692076-11-1), molecular formula C₁₀H₁₁BrO₃ and molecular weight 259.1 g/mol, is a brominated acetophenone derivative bearing two methoxy groups at the 2- and 6-positions and a bromine atom specifically at the 4-position of the phenyl ring . The compound is structurally characterized by predicted boiling point 328.3±42.0 °C and density 1.399±0.06 g/cm³ . This regiospecific bromine placement distinguishes it from other C₁₀H₁₁BrO₃ isomers and renders it a critical synthetic precursor for high-affinity corticotropin-releasing factor type 1 (CRF1) receptor ligands, most notably the PET radioligand candidate BMK-152, where the 4-bromo-2,6-dimethoxyphenyl core is essential for sub-nanomolar receptor binding affinity [1].

Why Generic Substitution of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone (CAS 1692076-11-1) Fails: Positional Bromine and Methoxy Group Configuration Dictates Receptor Affinity, Synthetic Reactivity, and Radiolabeling Outcomes


The seemingly minor positional shift of the bromine atom from the 4- to the 3-position of the dimethoxyphenyl ring—or its relocation to the acetyl α-carbon—produces profound functional consequences that cannot be remedied by simple stoichiometric adjustment. Direct head-to-head competition binding studies in the BMK-152 scaffold demonstrate that the 4-bromo-2,6-dimethoxyphenyl regioisomer exhibits approximately 70-fold higher affinity for the CRF1 receptor (Ki = 0.35 ± 0.05 nM) compared to the 3-bromo analog (Ki = 24.4 ± 4.9 nM) [1]. Furthermore, the 3-bromo isomer generates excessively high non-specific binding that precludes reliable saturation binding analysis, rendering it unsuitable for quantitative PET radioligand development [1]. Generic substitution with non-brominated 1-(2,6-dimethoxyphenyl)ethanone eliminates the heavy-atom handle required for radiobromination (⁷⁶Br), while alpha-bromo isomers such as 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS 123184-19-0) present a chemically distinct electrophilic center that diverts reactivity toward nucleophilic displacement at the acetyl group rather than enabling aryl-functionalization chemistry. The quantitative evidence below establishes that the 4-bromo-2,6-dimethoxy substitution pattern is not an interchangeable design feature but a determinant of biological target engagement, radiochemical feasibility, and downstream synthetic utility.

Quantitative Differential Evidence for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone (CAS 1692076-11-1) Versus Closest Analogs: A Procurement Decision Matrix


CRF1 Receptor Binding Affinity: 4-Br vs. 3-Br Regioisomer (70-Fold Difference in Ki Values for the BMK-152 Scaffold Incorporating This Core)

In the BMK-152 pyrazolo-triazine scaffold that incorporates the 4-bromo-2,6-dimethoxyphenyl core corresponding to this compound's substitution pattern, the 4-Br-BMK-152 regioisomer demonstrates a Ki of 0.35 ± 0.05 nM at the CRF1 receptor in rhesus monkey frontal cortex, compared to Ki = 24.4 ± 4.9 nM for the 3-Br-BMK-152 regioisomer—a 70-fold affinity advantage that is directly attributable to the position of the bromine atom on the dimethoxyphenyl ring [1]. This differential is confirmed in rat frontal cortex using [¹²⁵I]Sauvagine competition, where 4-Br-BMK-152 exhibits Ki = 0.15 ± 0.05 nM versus 16.33 ± 3.30 nM for 3-Br-BMK-152 (approximately 110-fold difference) [1]. Both regioisomers retain selectivity for CRF1 over CRF2 (Ki > 1000 nM at the choroid plexus CRF2 receptor) [1].

CRF1 receptor antagonist PET radioligand neuroendocrine stress axis

Receptor Saturation Binding Feasibility: 4-Br-BMK-152 Enables Kd Determination; 3-Br-BMK-152 Fails Due to Non-Specific Binding

Using in vitro autoradiography saturation studies with 4-[⁷⁶Br]BMK-152, the Kd was determined as 0.23 ± 0.07 nM (rat frontal cortex, n=3) and 0.31 ± 0.08 nM (monkey frontal cortex, n=3), consistent with CRF1 receptor regional distribution [1]. In contrast, under identical experimental conditions, the Kd for 3-[⁷⁶Br]BMK-152 could not be determined due to excessively high non-specific binding that obscured specific receptor signal [1]. This functional failure of the 3-bromo regioisomer as a radioligand is a direct consequence of bromine positional chemistry.

PET tracer validation saturation binding non-specific binding ratio

P-glycoprotein (P-gp) Substrate Status: 4-Br-BMK-152 Is Not a P-gp Substrate, Enabling Brain Penetration Without Efflux Transporter Interference

In vivo studies comparing P-glycoprotein knockout mice (KO) and wild-type littermates (WT) demonstrated that brain uptake of 3-[⁷⁶Br]BMK-152 and 4-[⁷⁶Br]BMK-152 was increased less than 2-fold in KO versus WT mice, indicating that both regioisomers are not P-gp substrates [1]. This pharmacokinetic property is critical for CNS PET imaging applications, as P-gp substrate status would artificially reduce brain signal. However, this favorable property is only exploitable with the 4-Br isomer, given the 3-Br isomer's failure in receptor binding assays. No comparable P-gp data exists for alpha-bromo isomers of 2,6-dimethoxyacetophenone.

blood-brain barrier P-glycoprotein efflux CNS PET imaging

Ex Vivo Brain Regional Distribution: 4-[⁷⁶Br]BMK-152 Recapitulates Known CRF1 Receptor Neuroanatomy, Validating Target Engagement Specificity

Ex vivo autoradiography studies in rat brain following administration of 4-[⁷⁶Br]BMK-152 demonstrated regional localization consistent with the established CRF1 receptor distribution pattern in prefrontal cortex, cerebellum, and other CRF1-enriched regions [1]. This neuroanatomical concordance validates that the 4-bromo-2,6-dimethoxyphenyl-bearing ligand engages the intended target in vivo with appropriate regional specificity. Equivalent validation is absent for the 3-bromo regioisomer due to its non-quantifiable binding. The compound 1-(4-bromo-2,6-dimethoxyphenyl)ethanone thus serves as the validated synthetic entry point for constructing CRF1 PET ligands with demonstrated in vivo target engagement.

autoradiography CRF1 neuroanatomy target engagement validation

Synthetic Intermediate Utility: Aryl Bromine at Position 4 Enables Downstream Cross-Coupling Chemistry; Alpha-Bromo Isomer Favors Nucleophilic Displacement

The bromine atom in 1-(4-bromo-2,6-dimethoxyphenyl)ethanone is positioned on the aromatic ring, making it amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) for elaboration into biaryl or heteroaryl systems while preserving the acetyl group for orthogonal transformations . In contrast, the isomeric 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS 123184-19-0) bears the bromine at the α-carbon of the ketone, directing reactivity toward nucleophilic displacement (e.g., amine alkylation, thioether formation) at the acetyl group rather than aryl functionalization [1]. This fundamental difference in reaction chemistry means the two isomers are not interchangeable in multistep synthetic sequences; selection must align with the intended downstream disconnection strategy. The patent literature describes the use of bromo-substituted acetophenone derivatives as blocking-group strategies during aromatic ring functionalization, further underscoring the distinct synthetic roles of ring- vs. side-chain brominated isomers [1].

cross-coupling Suzuki-Miyaura building block differentiation

Comparative Physicochemical Properties: Predicted Boiling Point and Density Distinguish the 4-Bromo-2,6-dimethoxy Regioisomer from the Alpha-Bromo Isomer

The target compound 1-(4-bromo-2,6-dimethoxyphenyl)ethanone (CAS 1692076-11-1) exhibits a predicted boiling point of 328.3±42.0 °C and predicted density of 1.399±0.06 g/cm³ . The alpha-bromo isomer 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS 123184-19-0) has a predicted boiling point of 323.2±27.0 °C and density of 1.422±0.06 g/cm³ . These distinct predicted properties, while derived from computational models, provide practical metrics for confirming isomer identity upon receipt through experimental boiling point or density measurement, reducing the risk of isomer cross-contamination in inventory management.

physicochemical characterization isomer identification quality control

Procurement-Driven Application Scenarios for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone (CAS 1692076-11-1): Where the 4-Bromo-2,6-Dimethoxy Substitution Pattern Is the Non-Negotiable Requirement


CRF1 Receptor PET Radioligand Development: Synthesis of ⁷⁶Br-BMK-152 and Structural Analogs for Neuroendocrine Stress Axis Imaging

Research groups developing positron emission tomography (PET) tracers for the corticotropin-releasing factor type 1 (CRF1) receptor require the 4-bromo-2,6-dimethoxyphenyl ethanone core as the essential building block for constructing the BMK-152 scaffold. The quantitative evidence demonstrates that only the 4-bromo regioisomer yields sub-nanomolar CRF1 receptor affinity (Ki = 0.15–0.35 nM) and enables quantifiable saturation binding (Kd = 0.23–0.31 nM), while the 3-bromo regioisomer fails due to high non-specific binding . Furthermore, the non-P-gp substrate status (brain uptake KO/WT ratio < 2) and validated ex vivo brain regional distribution consistent with CRF1 neuroanatomy confirm that compounds built on this core achieve the requisite CNS target engagement profile for translational PET imaging studies . Procurement of the correct 4-bromo-2,6-dimethoxy isomer is therefore a project-critical decision; substitution with any other C₁₀H₁₁BrO₃ isomer will result in failure at the radioligand validation stage.

Medicinal Chemistry SAR Programs: CRF1 Antagonist Lead Optimization Requiring Aryl Bromide Diversification via Cross-Coupling

Structure-activity relationship (SAR) campaigns targeting the CRF1 receptor for stress-related psychiatric disorders (depression, anxiety, PTSD) rely on the 4-bromo-2,6-dimethoxyphenyl ethanone intermediate as a diversification point for palladium-catalyzed cross-coupling reactions. The aryl bromide at position 4 permits Suzuki-Miyaura coupling to introduce biaryl moieties, Buchwald-Hartwig amination for C–N bond formation, or Sonogashira coupling for alkyne installation, all while retaining the acetyl ketone for subsequent heterocycle annulation . The 70- to 110-fold affinity differential between 4-Br and 3-Br regioisomers at the CRF1 receptor [1] indicates that the bromine position is pharmacophoric, not merely a synthetic handle. The patent literature describing bromo-substituted aromatic compounds as synthetic intermediates for CRF receptor antagonists confirms the established precedent for this building block in industrial medicinal chemistry workflows .

Radiopharmaceutical Chemistry: ⁷⁶Br Radiolabeling Methodology Development and Automated Synthesis Module Validation

Radiochemistry laboratories developing automated synthesis protocols for ⁷⁶Br-labeled PET tracers require the 4-bromo-2,6-dimethoxyphenyl ethanone scaffold because the 4-position bromine serves as the leaving group for nucleophilic aromatic radiobromination via copper-mediated or trimethyltin-precursor methods. The Jagoda et al. (2011) study successfully demonstrated radiobromination at both the 3 and 4 positions on the BMK-152 core, but only the 4-[⁷⁶Br]BMK-152 product yielded usable PET tracer characteristics [1]. The 3-[⁷⁶Br]BMK-152 analog's high non-specific binding renders it unsuitable for quantitative imaging, establishing the 4-bromo-2,6-dimethoxy regioisomer as the mandatory precursor for any radiobromination-based CRF1 PET tracer development program [1]. This finding directly informs procurement specifications for GMP-grade intermediate synthesis supporting clinical PET tracer production.

Chemical Process Development: Regioselective Bromination Route Scouting for Kilogram-Scale GMP Intermediate Manufacturing

Contract manufacturing organizations (CMOs) and process chemistry groups tasked with developing scalable, regioselective bromination routes to 1-(4-bromo-2,6-dimethoxyphenyl)ethanone require authenticated reference material of the target regioisomer to establish HPLC retention time markers, impurity profile benchmarks, and crystallographic identity confirmation. The distinct predicted physicochemical properties (BP 328.3 °C, density 1.399 g/cm³) relative to the alpha-bromo isomer (BP 323.2 °C, density 1.422 g/cm³) provide analytical targets for reaction monitoring and purity assessment . Successful process development hinges on the ability to differentiate the desired 4-bromo product from potential regioisomeric byproducts (3-bromo, 5-bromo) and over-brominated impurities (3,4-dibromo, 4,5-dibromo) that could arise under non-selective bromination conditions. The target compound's well-defined analytical profile enables robust quality control in GMP manufacturing campaigns.

Quote Request

Request a Quote for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.